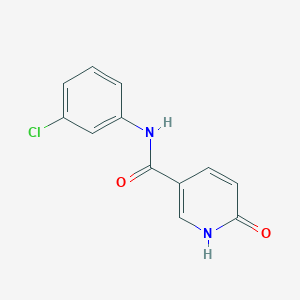
N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known as CPO, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPO is a pyridinecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide in lab experiments is its high purity and stability. Additionally, N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide in lab experiments is its potential toxicity. While N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to be relatively non-toxic in vitro, more research is needed to fully understand its toxicity in vivo.
Future Directions
There are many potential future directions for research on N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide. One area of research could focus on the development of more potent and selective COX-2 inhibitors based on the structure of N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide and its potential applications in the treatment of various diseases. Finally, more research is needed to fully understand the toxicity of N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide in vivo and its potential side effects.
Synthesis Methods
N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with 2-amino-3-picoline, followed by the addition of sodium hydroxide and acetic acid. This method has been shown to produce high yields of N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide with good purity.
Scientific Research Applications
N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, N-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(3-chlorophenyl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-2-1-3-10(6-9)15-12(17)8-4-5-11(16)14-7-8/h1-7H,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPQNACBAMYELF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5859834.png)
![2-{[4-morpholinyl(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859835.png)
![4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid](/img/structure/B5859861.png)
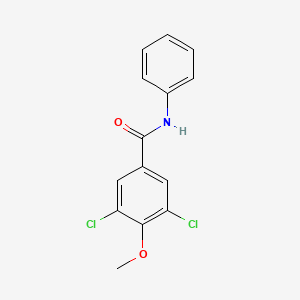

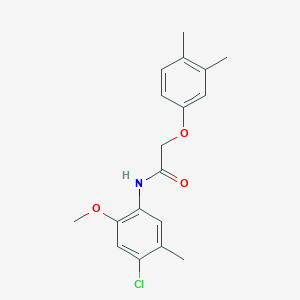
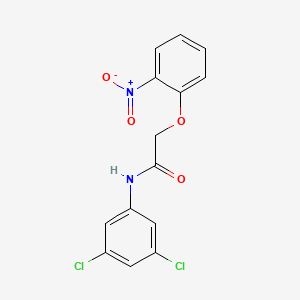
![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5859905.png)
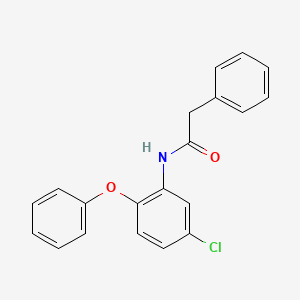
![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5859927.png)
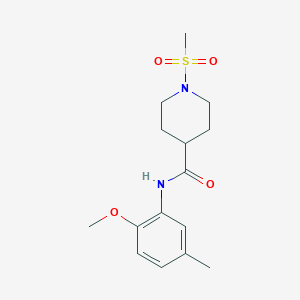
![ethyl 2-[(4-methoxy-4-oxobutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5859933.png)
![methyl (4-{[(2-methylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5859938.png)